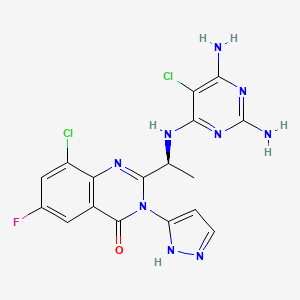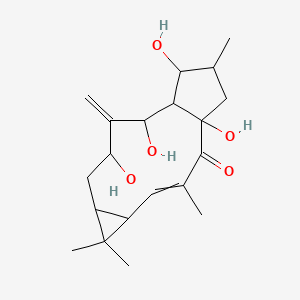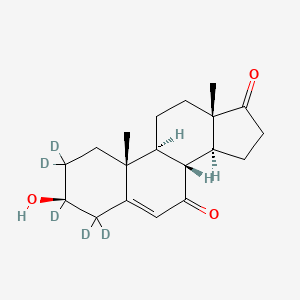
7-Ketodehydroepiandrosterone-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ketodehydroepiandrosterone-d5: is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of dehydroepiandrosterone, a steroid hormone produced by the adrenal glands. The compound is labeled with deuterium, which makes it useful in metabolic studies and other research areas where tracking the compound’s behavior in biological systems is essential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ketodehydroepiandrosterone-d5 typically involves the selective degradation of plant-derived sterols, such as stigmasterol, followed by a series of chemical reactions. One common method includes the protection of the 3-hydroxyl group, followed by oxidation and reduction steps to introduce the ketone and deuterium labels .
Industrial Production Methods: Industrial production of this compound often employs microbial biotransformation techniques. For example, Mycobacterium species can convert phytosterols into dehydroepiandrosterone, which is then further processed to obtain the labeled compound . This method is advantageous due to its high yield and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Ketodehydroepiandrosterone-d5 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with deuterium.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Deuterium gas or deuterated solvents.
Major Products: The major products formed from these reactions include various deuterated steroids and their derivatives, which are useful in metabolic and pharmacokinetic studies.
Applications De Recherche Scientifique
Chemistry: 7-Ketodehydroepiandrosterone-d5 is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and reaction mechanisms of steroids.
Biology: In biological research, the compound is used to trace metabolic pathways and understand the role of dehydroepiandrosterone in various physiological processes.
Medicine: The compound is investigated for its potential therapeutic effects, including its role in weight loss and metabolic regulation .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and as a quality control standard.
Mécanisme D'action
7-Ketodehydroepiandrosterone-d5 exerts its effects by interacting with various molecular targets and pathways. It binds to steroid receptors, including androgen and estrogen receptors, and can be metabolized into more potent sex hormones such as testosterone and estradiol . Additionally, it activates peroxisome proliferator-activated receptor alpha and other nuclear receptors, influencing gene expression and metabolic processes .
Comparaison Avec Des Composés Similaires
7-Ketodehydroepiandrosterone: The non-labeled version of the compound.
Dehydroepiandrosterone: The parent compound from which 7-Ketodehydroepiandrosterone-d5 is derived.
7-Oxodehydroepiandrosterone: Another derivative with similar properties.
Uniqueness: this compound is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. This labeling provides a distinct advantage in research applications where understanding the compound’s behavior in biological systems is crucial.
Propriétés
Formule moléculaire |
C19H26O3 |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
(3S,8R,9S,10R,13S,14S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-7,17-dione |
InChI |
InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-14,17,20H,3-9H2,1-2H3/t12-,13-,14-,17-,18-,19-/m0/s1/i5D2,9D2,12D |
Clé InChI |
KPRGOTLNGIBVFL-ZBXKQVHRSA-N |
SMILES isomérique |
[2H][C@@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C(=O)C=C2C1([2H])[2H])CCC4=O)C)C)([2H])[2H])O |
SMILES canonique |
CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC(C4)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-methoxybenzoic acid](/img/structure/B12427120.png)
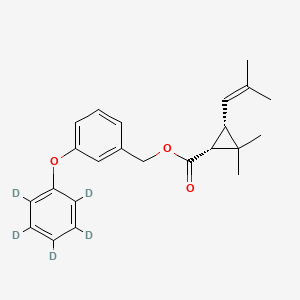
![(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12427131.png)
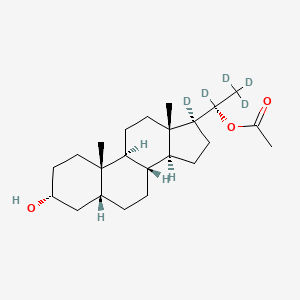
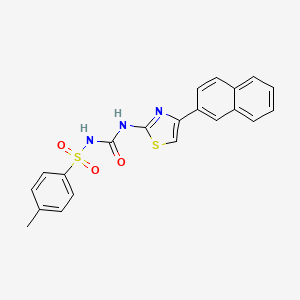
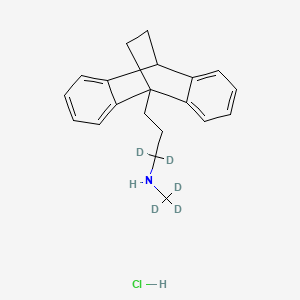


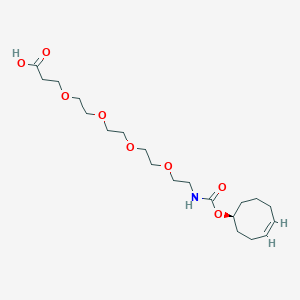
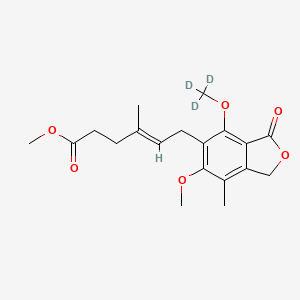
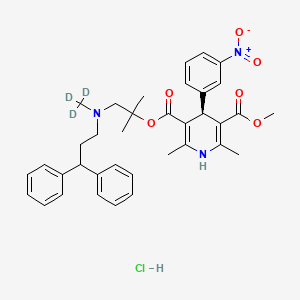
![1,2,3-trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene](/img/structure/B12427193.png)
